molecular formula C10H10N2O2 B13069666 Imidazo[1,2-a]pyridin-2-ylmethyl acetate

Imidazo[1,2-a]pyridin-2-ylmethyl acetate

Cat. No.: B13069666
M. Wt: 190.20 g/mol
InChI Key: HJNWYSCOXZYDRI-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridin-2-ylmethyl acetate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry. The imidazo[1,2-a]pyridine scaffold is a core structure in many pharmaceutical drugs due to its versatile biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridin-2-ylmethyl acetate can be achieved through various methods. One common approach involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones. This reaction typically requires a base such as sodium hydroxide (NaOH) and is conducted under ambient conditions . Another method involves the use of metal-free and aqueous conditions, which promotes the cycloisomerization of N-propargylpyridiniums to yield the desired product .

Industrial Production Methods: Industrial production of imidazo[1,2-a]pyridines often employs catalytic routes, such as those involving copper (Cu), iron (Fe), gold (Au), ruthenium (Ru), and palladium (Pd) catalysts. These methods, however, may require undesirable solvents and high temperatures . Recent advancements have focused on green chemistry approaches to improve the efficiency and environmental impact of these processes .

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-a]pyridin-2-ylmethyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazo[1,2-a]pyridine N-oxides, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine scaffold .

Scientific Research Applications

Imidazo[1,2-a]pyridin-2-ylmethyl acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridin-2-ylmethyl acetate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .

Comparison with Similar Compounds

Uniqueness: Imidazo[1,2-a]pyridin-2-ylmethyl acetate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry .

Biological Activity

Imidazo[1,2-a]pyridin-2-ylmethyl acetate is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview of its biological activity.

Background

Imidazo[1,2-a]pyridine derivatives are known for their intriguing chemical structures and broad spectrum of biological activities. The presence of the acetate group in this compound enhances its solubility and reactivity, making it a valuable intermediate in drug development and applications in various therapeutic areas.

Biological Activities

This compound exhibits several significant biological activities:

  • Antimicrobial Properties : This compound has shown effectiveness against various bacterial strains and fungi. Its structural features contribute to its ability to disrupt microbial cell functions.
  • Anticancer Activity : Research indicates that derivatives of imidazo[1,2-a]pyridine can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, compounds derived from this scaffold have demonstrated potent inhibitory effects on CDK9 with IC50 values as low as 0.16 µM against cancer cell lines such as MCF7 and HCT116 .
  • Anti-inflammatory Effects : Some studies suggest that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits for autoimmune diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of imidazo[1,2-a]pyridine derivatives is essential for optimizing their biological activity. The following table summarizes key structural modifications and their associated effects on activity:

Modification Effect on Activity
Addition of electron-withdrawing groupsIncreases potency against certain targets
Variation in substitution at the 2-positionAlters selectivity for specific enzymes
Presence of bulky groupsMay enhance binding affinity but reduce solubility

Synthesis Methods

The synthesis of this compound typically involves several methodologies:

  • Aza-Michael Addition : This method allows for the introduction of various functional groups at the 2-position of the imidazo ring.
  • Friedel-Crafts Acylation : Utilized for the formation of the acetate moiety, enhancing the compound's reactivity.
  • Metal-Catalyzed Reactions : Recent advancements include BCl3-mediated reactions that facilitate C-N and C-O bond formations in moderate to good yields .

Case Studies

Several studies highlight the biological activity of this compound:

  • Anticancer Research : A study demonstrated that this compound exhibited cytotoxic effects on breast cancer cells with an IC50 value significantly lower than standard chemotherapeutics .
  • Antimicrobial Efficacy : In vitro tests showed that this compound had potent activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics in some cases .
  • Inflammatory Disease Models : Animal models treated with this compound exhibited reduced markers of inflammation compared to controls, suggesting potential therapeutic applications in conditions like rheumatoid arthritis .

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

imidazo[1,2-a]pyridin-2-ylmethyl acetate

InChI

InChI=1S/C10H10N2O2/c1-8(13)14-7-9-6-12-5-3-2-4-10(12)11-9/h2-6H,7H2,1H3

InChI Key

HJNWYSCOXZYDRI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=CN2C=CC=CC2=N1

Origin of Product

United States

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